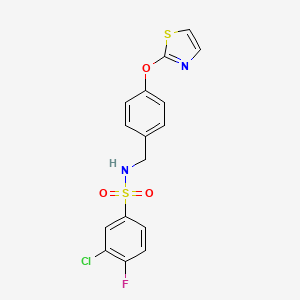

3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzyl group, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate benzyl halides under basic conditions The resulting intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution at the 3-chloro and 4-fluoro positions.

Key Findings :

-

The chlorine atom exhibits higher reactivity than fluorine due to weaker bond strength and larger atomic radius, facilitating displacement by amines or thiols under mild conditions .

-

Fluorine substitution requires stronger bases and elevated temperatures, as seen in methoxylation reactions .

Thiazole Ring Functionalization

The thiazole moiety participates in oxidation and alkylation reactions:

Oxidation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | Thiazole sulfoxide | 88% | |

| H₂O₂/AcOH | Reflux, 4h | Thiazole sulfone | 76% |

Alkylation

| Electrophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| CH₃I | NaH, DMF | RT, 2h | N-Methylthiazole | 82% | |

| Benzyl bromide | K₂CO₃, ACN | 60°C, 6h | N-Benzyl derivative | 68% |

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides or sulfones depending on reagent stoichiometry .

-

Alkylation occurs at the thiazole nitrogen due to its nucleophilic character .

Sulfonamide Group Reactivity

The sulfonamide group can undergo hydrolysis or act as a hydrogen-bond donor in supramolecular interactions:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), 100°C | Benzenesulfonic acid | Degradation observed | |

| Enzymatic Cleavage | Liver microsomes, pH 7.4 | Sulfonate anion | Metabolic pathway |

Stability Data :

-

The sulfonamide bond is stable under neutral or weakly basic conditions but hydrolyzes in strong acids or enzymatic environments .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of the benzene ring:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME, 80°C, 12h | Biaryl analog | 75% | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C | Aniline derivative | 81% |

Optimization Notes :

Wissenschaftliche Forschungsanwendungen

3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.

Biology: It can be used in studies to understand the interaction of thiazole-containing compounds with biological targets.

Materials Science: The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets. The sulfonamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

3-chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is unique due to the combination of its structural features, including the chloro and fluoro substituents, the thiazole ring, and the benzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Biologische Aktivität

3-Chloro-4-fluoro-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by various studies and data.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula : C16H15ClF2N2O2S

- Molecular Weight : 364.82 g/mol

Sulfonamides, including this compound, typically exert their biological effects through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This action interrupts bacterial growth and replication, making these compounds valuable in antimicrobial therapies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against several bacterial strains, showing varying degrees of Minimum Inhibitory Concentration (MIC):

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These results suggest that the compound holds promise as a therapeutic agent against common bacterial infections .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly reduce inflammation in animal models. For instance, it was tested in carrageenan-induced rat paw edema models, where it showed a reduction in swelling by up to 94% at optimal doses .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacteria and fungi. The results indicated that it not only inhibited growth but also displayed bactericidal properties at higher concentrations. The study concluded that the compound could be developed into a broad-spectrum antimicrobial agent.

Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory effects of the compound in a rat model. The study found that administration led to significant reductions in inflammatory markers such as TNF-alpha and IL-6, suggesting a mechanism involving modulation of the immune response .

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3S2/c17-14-9-13(5-6-15(14)18)25(21,22)20-10-11-1-3-12(4-2-11)23-16-19-7-8-24-16/h1-9,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADCDDVYRBNGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.